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Compound Name: 1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1320105

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral amine featuring a pyridine ring attached to a
propane backbone. Its specific stereochemistry makes it a molecule of significant interest in
medicinal chemistry and drug development. This technical guide provides a comprehensive
overview of the known chemical properties, synthesis methodologies, and potential biological
relevance of this compound. The information is structured to be a practical resource for
researchers working with or considering this molecule for their studies.

Chemical and Physical Properties

(R)-1-(Pyridin-4-yl)propan-1-amine, with the molecular formula CsH12N2 and a molecular
weight of 136.19 g/mol , is a chiral primary amine.[1] The presence of a stereocenter at the first
carbon of the propane chain is a key structural feature.[1] While extensive experimental data
for the free base is not readily available in public literature, some properties have been
estimated based on structural analogs. The dihydrochloride salt of this compound is also a
common form for handling and storage, with a registered CAS number of 1311254-88-2.

Table 1: Physicochemical Properties of (R)-1-(Pyridin-4-yl)propan-1-amine
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Property Value Source/Method
Molecular Formula CsHi12N:2 -
Molecular Weight 136.19 g/mol -

- ) Estimated, Based on structural
Boiling Point 220-225°C

analogs[1]

Dihydrochloride Salt
CAS Number 1311254-88-2 -[2]

Synthesis and Experimental Protocols

The synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine typically involves enantioselective
methods to ensure the desired stereochemistry. A common strategy is the asymmetric
reduction of a corresponding ketimine or the resolution of a racemic mixture.

Conceptual Synthesis Workflow:

A potential synthetic approach could involve the reaction of 4-propionylpyridine with a chiral
auxiliary to form a chiral imine, followed by diastereoselective reduction and subsequent
removal of the auxiliary. Alternatively, reductive amination of 4-propionylpyridine using a chiral
amine source or a chiral catalyst could yield the desired enantiomer.

G-Propionylpyridine)

Asymmetric Reductive Amination
(e.g., with a chiral amine or catalyst)
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Caption: Conceptual workflow for the asymmetric synthesis of (R)-1-(Pyridin-4-yl)propan-1-
amine.

Detailed Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (R)-1-(Pyridin-4-yl)propan-1-
amine is not currently available in the public domain. The following is a generalized,
hypothetical procedure based on common organic synthesis techniques for similar compounds.

Reaction: Asymmetric reductive amination of 4-propionylpyridine.

Materials:

4-Propionylpyridine

» (R)-alpha-Methylbenzylamine (as a chiral auxiliary)
 Titanium(lV) isopropoxide

e Sodium borohydride

e Methanol

o Diethyl ether

e Hydrochloric acid

e Sodium hydroxide

e Magnesium sulfate (anhydrous)

o Standard laboratory glassware and purification equipment (e.g., rotary evaporator,
chromatography column)

Procedure:

e Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-
propionylpyridine and a stoichiometric equivalent of (R)-alpha-methylbenzylamine in a
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suitable anhydrous solvent (e.g., toluene). Add a Lewis acid catalyst, such as titanium(lV)
isopropoxide, and stir the mixture at room temperature for several hours to facilitate the
formation of the chiral imine.

¢ Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as
sodium borohydride, in portions. Monitor the reaction by thin-layer chromatography (TLC)
until the imine is consumed.

o Work-up and Auxiliary Removal: Quench the reaction by the slow addition of water. Extract
the product into an organic solvent like diethyl ether. The chiral auxiliary can be removed by
acidic workup and subsequent purification.

 Purification: The crude product can be purified by column chromatography on silica gel to
yield the desired (R)-1-(Pyridin-4-yl)propan-1-amine. The enantiomeric excess should be
determined using chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data (Predicted)

No experimental spectra for (R)-1-(Pyridin-4-yl)propan-1-amine are readily available. The
following are predicted key spectroscopic features based on the chemical structure.

Table 2: Predicted Spectroscopic Data
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Technique

Predicted Key Features

1H NMR

Pyridine Protons: Two sets of doublets in the
aromatic region (approx. 6 7.2-8.6 ppm).CH
Proton (chiral center): A multiplet (likely a triplet
of doublets) around & 3.5-4.5 ppm.CH:z Protons:
A multiplet around & 1.5-2.0 ppm.CHs Protons: A
triplet around 6 0.8-1.2 ppm.NH2 Protons: A
broad singlet, chemical shift dependent on

solvent and concentration.

13C NMR

Pyridine Carbons: Signals in the aromatic region
(approx. 6 120-155 ppm).CH Carbon (chiral
center): A signal around 4 50-60 ppm.CH:
Carbon: A signal around & 30-40 ppm.CHs
Carbon: A signal around 6 10-15 ppm.

IR Spectroscopy

N-H Stretch: A broad absorption in the range of
3300-3500 cm™! (characteristic of a primary
amine).C-H Stretch (aromatic): Absorptions
above 3000 cm~1.C-H Stretch (aliphatic):
Absorptions below 3000 cm~1.C=N and C=C
Stretch (pyridine ring): Absorptions in the range
of 1400-1600 cm~1.N-H Bend: An absorption
around 1600 cm~1.

Mass Spectrometry

Molecular lon (M*): A peak at m/z = 136.Major
Fragmentation: Alpha-cleavage is expected to
be a major fragmentation pathway for aliphatic
amines, leading to the loss of an ethyl group (M-
29) to give a fragment at m/z = 107, or loss of a
propyl group to give a fragment containing the

pyridine ring.

Chemical Reactivity and Stability

(R)-1-(Pyridin-4-yl)propan-1-amine exhibits reactivity typical of both a primary amine and a

pyridine derivative.
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e Amine Reactivity: The primary amine group can undergo acylation, alkylation, and reactions
with carbonyl compounds to form imines. It is also basic and will form salts with acids.

e Pyridine Reactivity: The pyridine ring is a weak base and can be protonated or alkylated at
the nitrogen atom. It can also undergo electrophilic substitution reactions, although it is less
reactive than benzene.

 Stability: The compound should be stored in a cool, dry place away from strong oxidizing
agents. As an amine, it may be sensitive to air and light over time.

Biological Activity and Potential Applications

While specific biological data for (R)-1-(Pyridin-4-yl)propan-1-amine is limited in publicly
accessible literature, its structural motifs suggest potential pharmacological relevance. The
pyridine ring is a common feature in many biologically active compounds, and chiral amines are
crucial for specific interactions with biological targets such as receptors and enzymes.

Compounds with similar structures have been investigated for their effects on the central
nervous system, potentially influencing neurotransmitter systems.[1] Derivatives of this
compound may act as inhibitors of certain enzymes or as ligands for various receptors.[1] Its
potential applications could be in the development of novel therapeutics for neurological or
psychiatric disorders.

Conceptual Biological Interaction Workflow:
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Biological Target
(e.g., Receptor, Enzyme)

(Signaling Pathway Modulatior)

Click to download full resolution via product page

Caption: A logical diagram illustrating the potential interaction of the compound with a biological
target.

Experimental Protocols for Biological Assays (General):
Detailed protocols would be target-specific. The following are general approaches.

o Receptor Binding Assay: To determine the affinity of the compound for a specific receptor, a
radioligand binding assay could be employed. This would involve incubating the compound
with a preparation of the receptor (e.g., cell membranes) and a radiolabeled ligand known to
bind to the receptor. The ability of the compound to displace the radioligand is then
measured.

e Enzyme Inhibition Assay: To assess the inhibitory activity against a particular enzyme, an in
vitro enzyme assay would be performed. This typically involves incubating the enzyme with
its substrate in the presence and absence of the compound and measuring the rate of
product formation.

o Cell-Based Functional Assay: To investigate the effect of the compound on cellular signaling,
a cell-based assay would be necessary. This could involve treating cells expressing the
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target of interest with the compound and measuring a downstream signaling event, such as
changes in intracellular calcium levels, cyclic AMP production, or gene expression.

Conclusion

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral molecule with potential for further investigation
in the fields of medicinal chemistry and drug discovery. While there is a need for more
comprehensive experimental data on its physicochemical properties and biological activity, its
structural features make it an attractive candidate for the development of novel therapeutic
agents. This guide serves as a foundational resource to encourage and support further
research into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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